7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Overview
Description
Scientific Research Applications
Interaction with Lysozyme
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline has been investigated for its interaction with lysozyme, which is essential in understanding drug-protein interactions. The study utilized spectrophotometric methods and molecular docking to confirm the interaction and explored the importance of the fluorine atom in this context (Hemalatha et al., 2016).
Crystal Structure Analysis
The crystal structure of a similar compound, 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]benzo[f]-quinolin-6-one N,N-dimethylformamide solvate, was determined using X-ray diffraction. This provides insights into the molecular configuration and potential applications of related compounds (Wang et al., 2006).
Antioxidative or Prooxidative Effects
A study on 7-Fluoro-4-hydroxyquinoline, a related compound, investigated its antioxidative and prooxidative effects on free-radical-initiated hemolysis of erythrocytes. This research contributes to understanding the potential therapeutic or harmful effects of such compounds (Liu et al., 2002).
Synthesis and Cytotoxicity Evaluation
The synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives, which includes 7-fluoro-quinolin-4-yl derivatives, have been conducted. This research aims at developing new classes of anticancer agents (Zhang et al., 2007).
Fluorescent Properties and Antioxidant Activity
A study on the synthesis, fluorescent properties, antioxidant activity, and cytotoxicity evaluation of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones provides insights into the potential application of such compounds in imaging and therapeutic areas (Politanskaya et al., 2015).
properties
IUPAC Name |
7-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,13H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAVEICIDOECMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=C1C=CC(=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901231291 | |
Record name | 7-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
1187933-43-2 | |
Record name | 7-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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